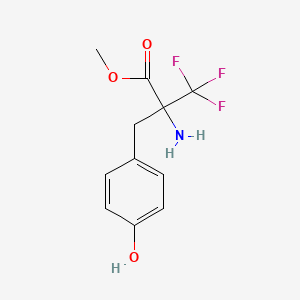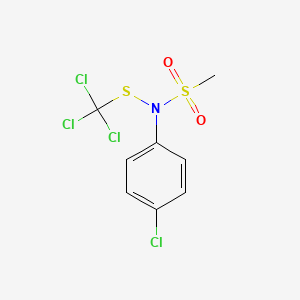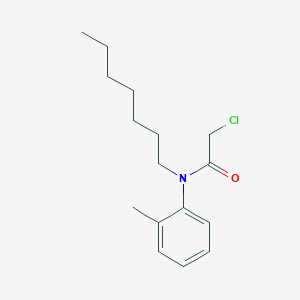
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide is a chemical compound belonging to the class of acetamides It is characterized by the presence of a chloro group, a heptyl chain, and a 2-methylphenyl group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-heptyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with heptyl chloride in the presence of a base to form N-heptyl-N-(2-methylphenyl)amine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-heptyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The heptyl chain and 2-methylphenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetochlor: 2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide, used as a herbicide.
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, also used as a herbicide.
Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide, another herbicide with similar structural features.
Uniqueness
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl chain differentiates it from other similar compounds, potentially affecting its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
371958-53-1 |
|---|---|
Molekularformel |
C16H24ClNO |
Molekulargewicht |
281.82 g/mol |
IUPAC-Name |
2-chloro-N-heptyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24ClNO/c1-3-4-5-6-9-12-18(16(19)13-17)15-11-8-7-10-14(15)2/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI-Schlüssel |
UOBTZDWYQBWSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(C1=CC=CC=C1C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
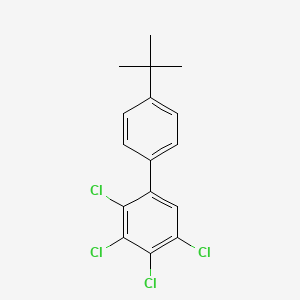
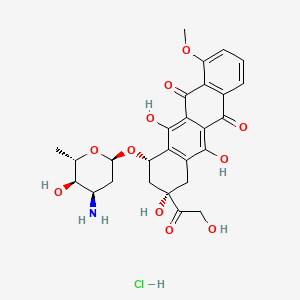

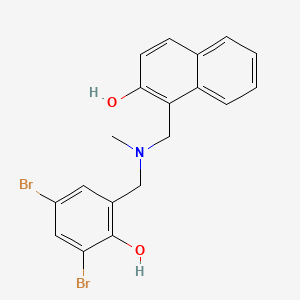
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
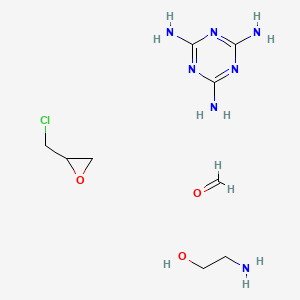
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)

